Perfluoropinacol

Übersicht

Beschreibung

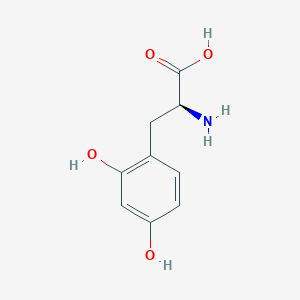

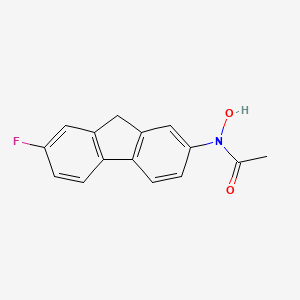

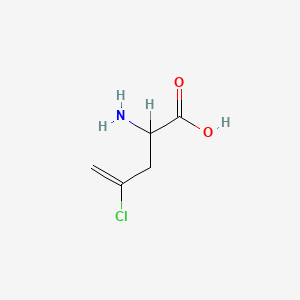

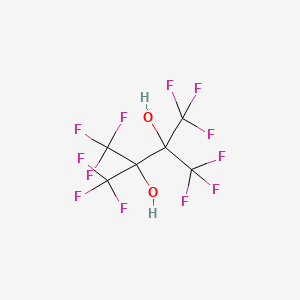

Perfluoropinacol, also known as Hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol, is a compound with the molecular formula C6H2F12O2 . It is a compound that has a high degree of fluorination, with 12 fluorine atoms in its structure .

Synthesis Analysis

The synthesis of Perfluoropinacol involves the use of a new lithium salt of orthoborate with high fluorination. In this salt, the four oxygens are pairwise bridged by a perfluorinated derivative of pinacol, resulting in a giant anion containing 24 fluorine atoms .

Molecular Structure Analysis

The molecular structure of Perfluoropinacol is characterized by the presence of two hydroxyl groups (OH) and twelve fluorine atoms (F) attached to a carbon backbone . The exact structure can be represented by the InChI string: InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H .

Chemical Reactions Analysis

Perfluoropinacol has been used in various chemical reactions. For instance, it has been used in the organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions .

Physical And Chemical Properties Analysis

Perfluoropinacol has a molecular weight of 334.06 g/mol . It has a density of 1.870g/mL at 25°C . The melting point of Perfluoropinacol is 18 °C, and it has a boiling point of 129 °C .

Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

Perfluoropinacol has been identified as an effective co-catalyst in the Friedel–Crafts alkylation of arenes with benzylic alcohols . This process is crucial for constructing unsymmetrical diarylmethane products. The compound enhances the reactivity of boronic acid catalysts, especially with electronically deactivated primary and secondary benzylic alcohols. The presence of perfluoropinacol leads to the formation of a highly electrophilic and Lewis acidic boronic ester, which facilitates a more facile ionization of the benzylic alcohols.

Activation of Boronic Acid Catalysts

In challenging Friedel–Crafts benzylations , perfluoropinacol serves as a co-catalyst that significantly improves the reactivity of boronic acid catalysts . This is particularly important when working with highly electron-deficient benzylic alcohols, which are otherwise ineffective coupling partners due to the difficulty of C–O bond ionization.

Lewis Acid Activation

Perfluoropinacol is utilized as a Lewis acid activator in various chemical reactions. Its role as a hydrogen bond acceptor in organic synthesis is notable, especially in reactions like the Beckmann rearrangement , where it facilitates the conversion of oximes to amides under mild conditions.

Dehydration Reactions

The compound can participate in dehydration reactions with alcohols to form ethers, leveraging its ability to accept hydrogen bonds. This property is particularly useful in the synthesis of complex organic molecules where controlled dehydration is required.

Material Science Applications

Perfluoropinacol’s unique chemical structure, characterized by its perfluorination and geminal diols, makes it a valuable compound in material science. Its resistance to attack by water and acids due to the fluorine atoms allows for its use in environments where other compounds might degrade.

Synthesis of Fluorinated Compounds

The fully fluorinated structure of perfluoropinacol makes it an ideal reagent for the synthesis of other fluorinated organic compounds. Its use in this field is growing as the demand for fluorinated materials in pharmaceuticals and agrochemicals increases.

Analytical Chemistry

In analytical chemistry, perfluoropinacol can be used as a standard or reference compound due to its well-defined physical and chemical properties. Its high boiling point and resistance to decomposition make it suitable for high-temperature applications.

Environmental Chemistry

Given its stability and resistance to degradation, perfluoropinacol may be used in environmental chemistry studies to understand the behavior of fluorinated compounds in natural settings. Its interactions with other environmental factors can provide insights into the fate and transport of similar compounds.

Safety and Hazards

Zukünftige Richtungen

Perfluoropinacol, as a member of the Per- and polyfluoroalkyl substances (PFAS), is of increasing regulatory concern . The future research directions for PFAS, including Perfluoropinacol, will likely focus on understanding their distribution, substitution of regulated substances, increasing structural diversity, and identifying the unknown “Dark Matter” of PFAS .

Wirkmechanismus

Target of Action

Perfluoropinacol primarily targets oxime N-OH bonds in the Beckmann rearrangement . It acts as an additive in a polar solvent mixture, facilitating the direct and chemoselective activation of these bonds .

Mode of Action

Perfluoropinacol interacts with its targets by serving as an internal Lewis acid . It provides a transient, electrophilic boronic ester that activates the ortho-carboxyester, accelerating the initial, rate-limiting step of transesterification between the precatalyst and the oxime substrate .

Biochemical Pathways

Perfluoropinacol affects the Beckmann rearrangement pathway . This classical organic reaction provides a unique approach to prepare functionalized amide products . The compound’s action leads to the formation of acyl oxime intermediates involved in a fully catalytic nonself-propagating Beckmann rearrangement mechanism .

Pharmacokinetics

It’s important to note that the compound’s bioavailability and pharmacokinetics would be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

The molecular and cellular effects of Perfluoropinacol’s action involve the transformation of oxime N-OH bonds into functionalized amide products . This transformation is facilitated by the compound’s role as an internal Lewis acid, which activates the ortho-carboxyester and accelerates transesterification .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoropinacol. For instance, the compound’s effectiveness in the Beckmann rearrangement is influenced by the presence of a polar solvent mixture . Additionally, Perfluoropinacol and other perfluorochemicals are persistent in the environment due to their resistance to degradation . Their widespread use and persistence can lead to bioaccumulation and potential toxicity .

Eigenschaften

IUPAC Name |

1,1,1,4,4,4-hexafluoro-2,3-bis(trifluoromethyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F12O2/c7-3(8,9)1(19,4(10,11)12)2(20,5(13,14)15)6(16,17)18/h19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDCWKGUOZVDFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238701 | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perfluoropinacol | |

CAS RN |

918-21-8 | |

| Record name | 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=918-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoropinacol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoropinacol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexafluoro-2,3-dimethylbutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.